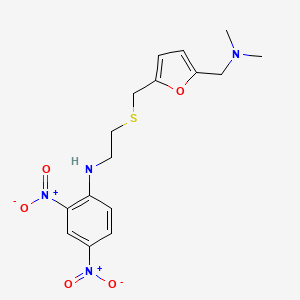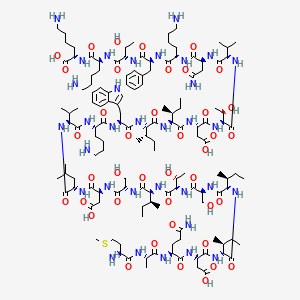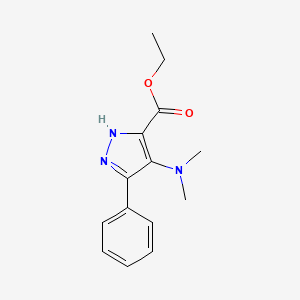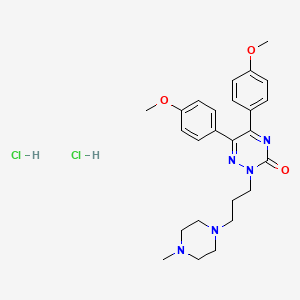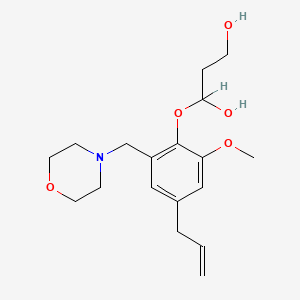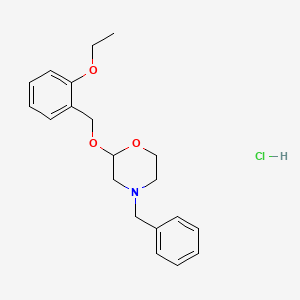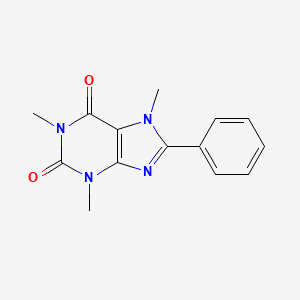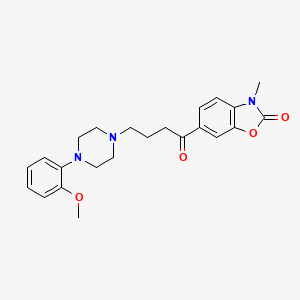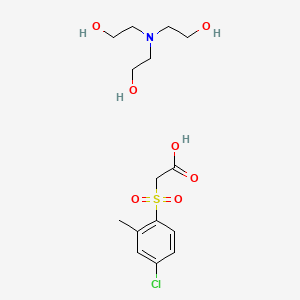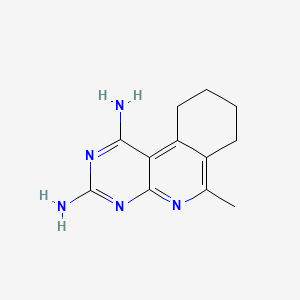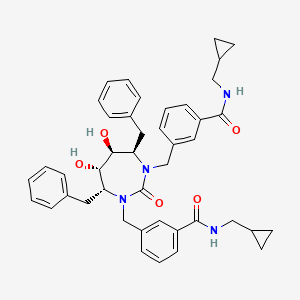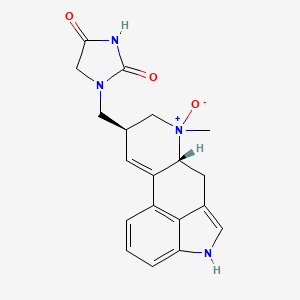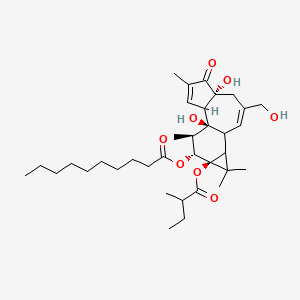
12-O-Decanoylphorbol-13-(2-methylbutyrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-O-Decanoylphorbol-13-(2-methylbutyrate) is a complex organic compound belonging to the class of tigliane diterpenoids. It is known for its significant biological activities and is often studied for its potential therapeutic applications. The compound has a molecular formula of C₃₅H₅₄O₈ and a molecular weight of 602.79845 .
Preparation Methods
The synthesis of 12-O-Decanoylphorbol-13-(2-methylbutyrate) involves multiple steps, typically starting from phorbol, a naturally occurring diterpene. The synthetic route includes esterification reactions where decanoic acid and 2-methylbutyric acid are introduced to the phorbol backbone. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
12-O-Decanoylphorbol-13-(2-methylbutyrate) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions vary depending on the reagents and conditions used but generally include modified phorbol esters with altered biological activities .
Scientific Research Applications
12-O-Decanoylphorbol-13-(2-methylbutyrate) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: The compound is studied for its effects on cellular processes, including cell proliferation and differentiation.
Medicine: Research has shown potential therapeutic applications in treating diseases such as cancer, HIV, and inflammatory conditions.
Mechanism of Action
The mechanism of action of 12-O-Decanoylphorbol-13-(2-methylbutyrate) involves its interaction with protein kinase C (PKC), a family of enzymes that play a crucial role in regulating various cellular functions. By binding to PKC, the compound activates the enzyme, leading to the modulation of downstream signaling pathways involved in cell growth, differentiation, and apoptosis . This interaction with PKC is a key factor in its biological activities and potential therapeutic effects.
Comparison with Similar Compounds
12-O-Decanoylphorbol-13-(2-methylbutyrate) is unique among phorbol esters due to its specific ester groups, which confer distinct biological activities. Similar compounds include:
12-O-Tigloylphorbol-13-(2-methylbutyrate): Similar in structure but with a tigloyl group instead of a decanoyl group.
12-O-(2-Methylbutyroyl)phorbol-13-dodecanoate: Contains a dodecanoate ester group.
12-O-(2-Methyl)butyrylphorbol-13-octanoate: Features an octanoate ester group.
Properties
CAS No. |
250268-56-5 |
|---|---|
Molecular Formula |
C35H54O8 |
Molecular Weight |
602.8 g/mol |
IUPAC Name |
[(1S,6R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylbutanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate |
InChI |
InChI=1S/C35H54O8/c1-8-10-11-12-13-14-15-16-27(37)42-30-23(5)34(41)25(28-32(6,7)35(28,30)43-31(39)21(3)9-2)18-24(20-36)19-33(40)26(34)17-22(4)29(33)38/h17-18,21,23,25-26,28,30,36,40-41H,8-16,19-20H2,1-7H3/t21?,23-,25?,26?,28?,30-,33-,34-,35-/m1/s1 |
InChI Key |
MJYTZOPOHSKFOT-ZAJMFEHASA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2(C(C=C(C[C@]3(C2C=C(C3=O)C)O)CO)C4[C@@]1(C4(C)C)OC(=O)C(C)CC)O)C |
Canonical SMILES |
CCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C(C)CC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


